![molecular formula C17H21NS B13560715 N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is an organic compound that features a cyclohexanamine group bonded to a phenyl ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, 4-(thiophen-3-yl)benzaldehyde. This can be achieved through the reaction of thiophene-3-carboxaldehyde with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Reductive Amination: The intermediate 4-(thiophen-3-yl)benzaldehyde is then subjected to reductive amination with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiophene ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(thiophen-2-yl)phenyl]methyl}cyclohexanamine: Similar structure but with the thiophene ring at a different position.
N-{[4-(furan-3-yl)phenyl]methyl}cyclohexanamine: Similar structure but with a furan ring instead of a thiophene ring.
N-{[4-(pyridin-3-yl)phenyl]methyl}cyclohexanamine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C17H21NS |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[(4-thiophen-3-ylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C17H21NS/c1-2-4-17(5-3-1)18-12-14-6-8-15(9-7-14)16-10-11-19-13-16/h6-11,13,17-18H,1-5,12H2 |
InChI Key |
DWSHMNMYXHMEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






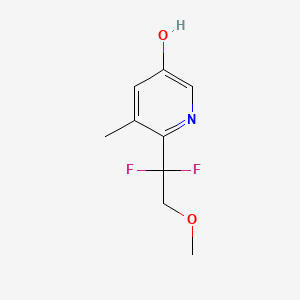
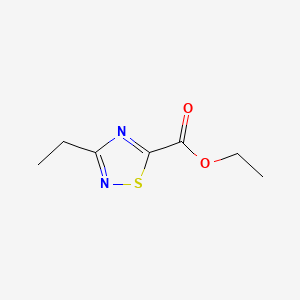

![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)
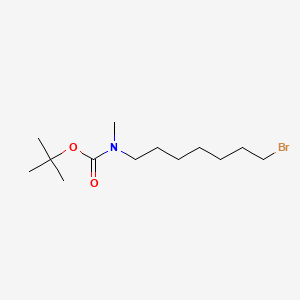
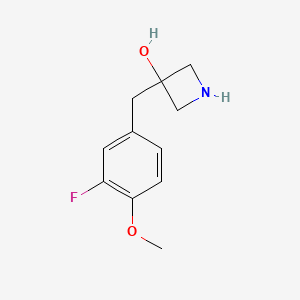

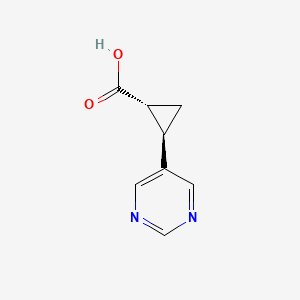
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
